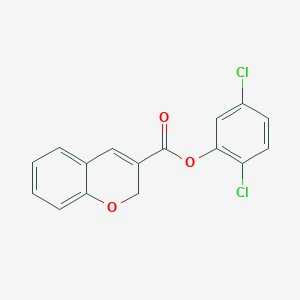
Divinyl dodecanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Divinyl dodecanedioate is an organic compound that belongs to the class of divinyl esters. It is derived from dodecanedioic acid, a dicarboxylic acid with a twelve-carbon chain. This compound is known for its applications in polymer chemistry, particularly in the synthesis of polyesters and biomaterials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Divinyl dodecanedioate can be synthesized through a transvinylation reaction between dodecanedioic acid and vinyl acetate. The reaction typically involves the use of a palladium catalyst, such as palladium(II) acetate, under conventional heating or microwave activation. The reaction conditions include the successive addition of the catalyst to achieve higher yields. For instance, a 65% yield of isolated pure this compound can be obtained after the successive addition of three portions of palladium(II) acetate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of palladium catalysts is preferred due to their lower toxicity compared to mercury-based catalysts. The reaction is carried out in a pressure reactor at high temperatures, often with the assistance of microwave activation to enhance the reaction rate and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Divinyl dodecanedioate undergoes various chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form corresponding diols or aldehydes.
Reduction: The compound can be reduced to form saturated esters.
Substitution: The vinyl groups can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or alcohols can react with the vinyl groups under mild conditions.
Major Products
Oxidation: Formation of diols or aldehydes.
Reduction: Formation of saturated esters.
Substitution: Formation of substituted esters or ethers.
Wissenschaftliche Forschungsanwendungen
Divinyl dodecanedioate has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of polyesters, which are employed in the production of biodegradable plastics and fibers.
Acyl Transfer Reactions: This compound serves as a co-reagent in acyl transfer reactions, facilitating the formation of polymers under mild conditions.
Wirkmechanismus
The mechanism of action of divinyl dodecanedioate involves the tautomerization of the vinyl alcohol formed during the reaction into acetaldehyde. This tautomerization displaces the reaction equilibrium towards the formation of the polymer. The compound acts as a monomer, participating in polymerization reactions to form polyesters and other polymeric materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Divinyl adipate: Another divinyl ester derived from adipic acid, used in similar polymerization reactions.
Divinyl succinate: Derived from succinic acid, also used in the synthesis of polyesters.
Divinyl glutarate: Derived from glutaric acid, used in polymer chemistry.
Uniqueness
Divinyl dodecanedioate is unique due to its longer carbon chain compared to other divinyl esters. This longer chain provides distinct physical and chemical properties, such as higher melting and boiling points, making it suitable for specific applications in polymer chemistry and biomaterials .
Eigenschaften
Molekularformel |
C16H26O4 |
|---|---|
Molekulargewicht |
282.37 g/mol |
IUPAC-Name |
bis(ethenyl) dodecanedioate |
InChI |
InChI=1S/C16H26O4/c1-3-19-15(17)13-11-9-7-5-6-8-10-12-14-16(18)20-4-2/h3-4H,1-2,5-14H2 |
InChI-Schlüssel |
PCKNLONUEZRMLN-UHFFFAOYSA-N |
Kanonische SMILES |
C=COC(=O)CCCCCCCCCCC(=O)OC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


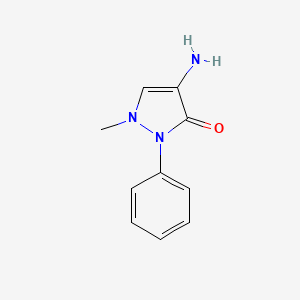
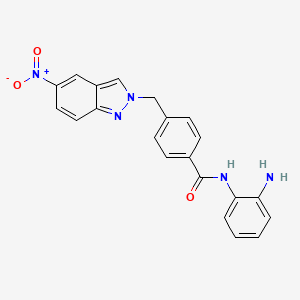
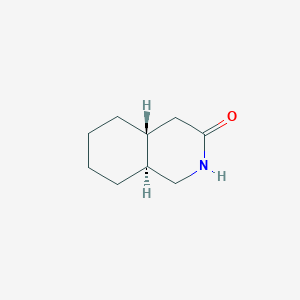
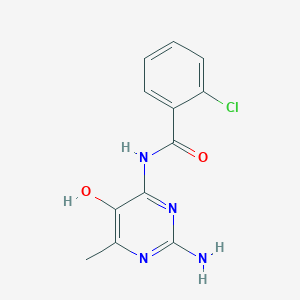

![9-Hydrazono-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12924003.png)

![(3S)-N-[(3-chlorophenyl)methyl]-N-cyclopentylpyrrolidin-3-amine](/img/structure/B12924015.png)
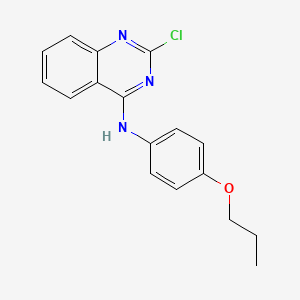

![4-[(Prop-2-en-1-yl)oxy]butanoyl chloride](/img/structure/B12924039.png)

